molecular formula C14H14N2O2 B1322594 2-[Benzyl(methyl)amino]isonicotinic acid CAS No. 77314-89-7

2-[Benzyl(methyl)amino]isonicotinic acid

Cat. No. B1322594
M. Wt: 242.27 g/mol
InChI Key: VRSQKAXGYDIOFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07375227B2

Procedure details

A mixture of 2-chloro-pyridine-4-carboxylic acid (300 mg, 1.9 mmol), benzylmethylamine (230 mg, 1.9 mmol) and triethylamine (192 mg, 1.9 mmol) is heated at 120° C. for 12 h. The residue is dissolved in CH2Cl2 (30 mL) and extracted with 1M aqueous NaOH (3×5 mL). The aqueous layer is adjusted to pH 1-2 with 12N aqueous HCl and extracted with EtOAc (6×5 mL). The organic extracts are combined, dried (MgSO4), and evaporated to provide the title compound.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
192 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=[CH:4][N:3]=1.[CH2:11](CN)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[CH2:20]([N:22](CC)CC)C>C(Cl)Cl>[CH2:11]([N:22]([CH3:20])[C:2]1[CH:7]=[C:6]([CH:5]=[CH:4][N:3]=1)[C:8]([OH:10])=[O:9])[C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
ClC1=NC=CC(=C1)C(=O)O
Name
Quantity
230 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)CN
Name
Quantity
192 mg
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 1M aqueous NaOH (3×5 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (6×5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(C=1C=C(C(=O)O)C=CN1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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